molecular formula C19H17N5O5S B11475823 Methyl 7-(2,4-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(2,4-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11475823
M. Wt: 427.4 g/mol
InChI Key: TVYCUQOCMPDNAM-UHFFFAOYSA-N
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Description

METHYL 7-(2,4-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a thiophene-2-carbonyl group, and a tetrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of METHYL 7-(2,4-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, including the formation of the tetrazolo[1,5-a]pyrimidine core and the subsequent attachment of the dimethoxyphenyl and thiophene-2-carbonyl groups. The synthetic route typically starts with the preparation of the tetrazolo[1,5-a]pyrimidine core through a cyclization reaction involving appropriate precursors. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

METHYL 7-(2,4-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 7-(2,4-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets and pathways in the body.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 7-(2,4-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 7-(2,4-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Tetrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may have similar chemical properties but different biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring may have similar chemical reactivity but different biological effects due to variations in their overall structure.

    Dimethoxyphenyl derivatives: These compounds contain the dimethoxyphenyl group and may exhibit similar chemical behavior but different biological activities depending on the other functional groups present.

Properties

Molecular Formula

C19H17N5O5S

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 7-(2,4-dimethoxyphenyl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H17N5O5S/c1-27-10-6-7-11(12(9-10)28-2)16-14(17(25)13-5-4-8-30-13)15(18(26)29-3)20-19-21-22-23-24(16)19/h4-9,16H,1-3H3,(H,20,21,23)

InChI Key

TVYCUQOCMPDNAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CS4)OC

Origin of Product

United States

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